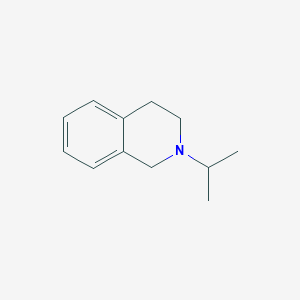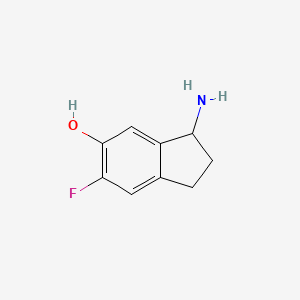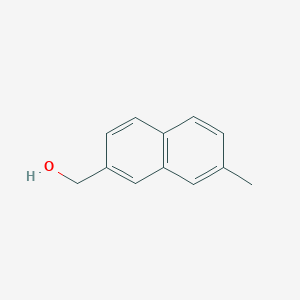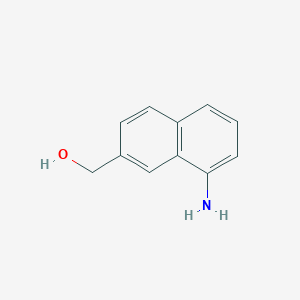
F-Peg2-cooh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
F-Peg2-cooh is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. This compound is particularly valuable in the field of targeted therapy drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
F-Peg2-cooh is synthesized through a series of chemical reactions involving polyethylene glycol. The synthetic route typically involves the reaction of polyethylene glycol with a fluorinated compound to introduce the fluorine atom, followed by the addition of a carboxylic acid group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
F-Peg2-cooh undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with amines to form amide bonds.
Oxidation and Reduction: The fluorine atom can participate in oxidation-reduction reactions, altering the compound’s reactivity.
Coupling Reactions: The PEG chain can be coupled with other molecules to form larger, more complex structures.
Common Reagents and Conditions
Reagents: Common reagents include N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), and various amines.
Major Products
The major products formed from these reactions include various PEGylated compounds, which are used in drug delivery systems and other biomedical applications .
Wissenschaftliche Forschungsanwendungen
F-Peg2-cooh has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein functions and interactions within cells.
Medicine: Plays a role in developing targeted therapies for diseases such as cancer.
Industry: Used in the production of PEGylated compounds for drug delivery and other applications.
Wirkmechanismus
F-Peg2-cooh functions as a linker in PROTACs, which are designed to degrade specific proteins. The mechanism involves the recruitment of an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process selectively removes unwanted or harmful proteins from cells, making it a powerful tool in targeted therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
F-Peg2-so-cooh: Another PEG-based PROTAC linker with similar applications.
Fmoc-NH-PEG2-CH2COOH: A PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid.
Uniqueness
F-Peg2-cooh is unique due to its specific structure, which includes a fluorine atom and a carboxylic acid group. This combination provides distinct reactivity and functionality, making it particularly useful in the synthesis of PROTACs .
Eigenschaften
Molekularformel |
C6H11FO4 |
|---|---|
Molekulargewicht |
166.15 g/mol |
IUPAC-Name |
2-[2-(2-fluoroethoxy)ethoxy]acetic acid |
InChI |
InChI=1S/C6H11FO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5H2,(H,8,9) |
InChI-Schlüssel |
GABLVLHZUWMWFE-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCC(=O)O)OCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine](/img/structure/B11916220.png)

![7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11916229.png)






![1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine](/img/structure/B11916268.png)

![2H-Imidazo[4,5-g]quinoxaline](/img/structure/B11916285.png)

![7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole](/img/structure/B11916293.png)
